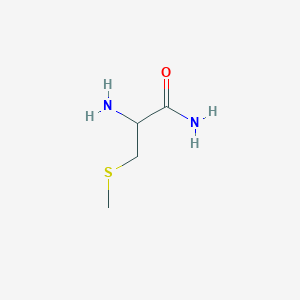
2-Amino-3-methylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methylsulfanylpropanamide is a useful research compound. Its molecular formula is C4H10N2OS and its molecular weight is 134.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2-Amino-3-methylsulfanylpropanamide is characterized by the following structural features:
- Molecular Formula : C₄H₁₁N₃OS
- Molecular Weight : 145.22 g/mol
This compound contains an amino group, a methylsulfanyl group, and an amide functional group, contributing to its diverse biological activities.
Antimicrobial Applications
Research has demonstrated that this compound exhibits notable antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating resistant infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies.
Case Study: Cancer Cell Lines
In a study assessing the cytotoxic effects on human cancer cell lines (HCT-116 and MCF-7), the compound showed promising results:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HCT-116 | 5.2 |
| MCF-7 | 6.8 |
These findings indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further drug development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects.
Case Study: Inflammation Models
In vivo studies using murine models demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 200 |
These results suggest that the compound may modulate inflammatory responses by inhibiting NF-kB signaling pathways.
Additional Therapeutic Applications
Beyond its antimicrobial, anticancer, and anti-inflammatory applications, this compound is being studied for other therapeutic potentials:
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress.
- Cardiovascular Benefits : Research is ongoing to explore its potential in managing hypertension and other cardiovascular conditions.
Propiedades
Fórmula molecular |
C4H10N2OS |
|---|---|
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
2-amino-3-methylsulfanylpropanamide |
InChI |
InChI=1S/C4H10N2OS/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) |
Clave InChI |
AGLVVBMOOGSWMQ-UHFFFAOYSA-N |
SMILES canónico |
CSCC(C(=O)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













